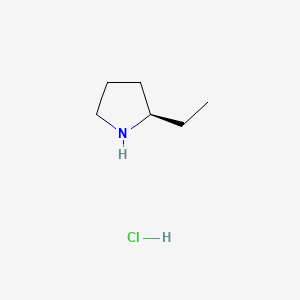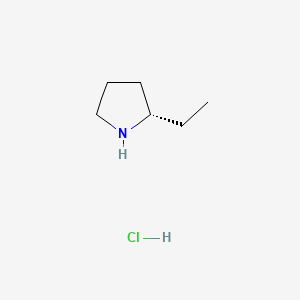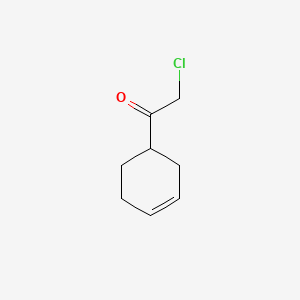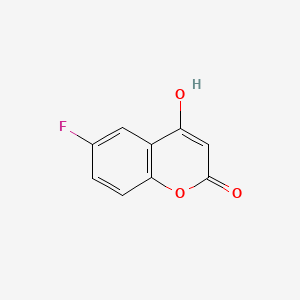
2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-2’-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate” is a chemical compound with the molecular formula C50H93NO9 . It is also known by other names such as “2-(2’-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate” and "AKOS022184587" .
Molecular Structure Analysis
The molecular weight of this compound is 852.3 g/mol . The InChI (International Chemical Identifier) string of this compound is "InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48 (59-44 (5)54)50 (56)51-46 (41-57-42 (3)52)49 (60-45 (6)55)47 (58-43 (4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3, (H,51,56)" . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is "CCCCCCCCCCCCCCCCCCCCCC (C (=O)NC (COC (=O)C)C (C (CCCCCCCCCCCCCC)OC (=O)C)OC (=O)C)OC (=O)C" .
Physical And Chemical Properties Analysis
This compound is a powder in its physical state . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound has a high complexity of 1070 and a topological polar surface area of 134 Ų .
Applications De Recherche Scientifique
Understanding Lipid Oxidation and Degradation
Research on lipid oxidation, particularly in food science, provides insights into the thermo-oxidative degradation of lipids, a process relevant to understanding the stability and shelf life of food products. Proton nuclear magnetic resonance (1H NMR) spectroscopy has been utilized to study the thermo-oxidative degradation of food lipids under various conditions, highlighting the influence of lipid composition and degradation conditions. This method offers qualitative and quantitative information on primary and secondary oxidation compounds formed during lipid degradation, which could be relevant for studying compounds similar to “2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate” in food matrices (Martínez-Yusta, Goicoechea, & Guillén, 2014).
Role in Inflammation and Metabolic Syndrome
Linoleic acid derivatives, including hydroxyoctadecadienoic acids, have been studied for their roles in inflammation associated with metabolic syndrome and cancer. These derivatives are products of lipid oxidation and could have similarities in behavior and function to the compound of interest, suggesting potential applications in understanding inflammatory processes and metabolic regulation (Vangaveti, Jansen, Kennedy, & Malabu, 2016).
Pharmacological Applications
The pharmacological activities of compounds, including their anticancer, antiprotozoal, and anti-inflammatory effects, have been explored in various studies. For instance, trecrezan and its analogs, which have structural similarities to the compound of interest, have been investigated for their modulating actions on immunity and hemopoiesis, suggesting a potential application in immune correction and the treatment of immune deficiency and autoimmune disorders (Voronkov, Kolesnikova, Rasulov, & Mirskova, 2007).
Materials Science and Engineering Applications
The thermophysical properties of octadecane, for example, have been reviewed for phase change studies, which are crucial for the development of materials for energy storage applications. Understanding the properties of similar compounds can aid in the design of new materials with improved thermal storage capabilities (Faden, Höhlein, Wanner, König-Haagen, & Brüggemann, 2019).
Propriétés
IUPAC Name |
[3,4-diacetyloxy-2-(2-acetyloxytetracosanoylamino)octadecyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48(59-44(5)54)50(56)51-46(41-57-42(3)52)49(60-45(6)55)47(58-43(4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3,(H,51,56) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCVTRLLENFCDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC(=O)C)C(C(CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H93NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fructose, D-, [3H(G)]](/img/structure/B592566.png)

![[(R)-2,2/'-BIS(DIPHENYLPHOSPHINO)-1,1/'-BINAPHTHYL]BIS(2-METHYLALLYL)RUTHENIUM(II)](/img/no-structure.png)




![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)



![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)